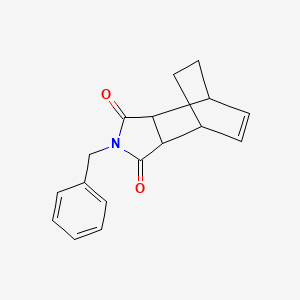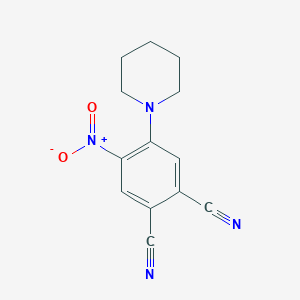![molecular formula C30H31N3OS B11662116 4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11662116.png)
4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Hydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Pyrrole Moiety: The next step involves the introduction of the pyrrole moiety. This can be done through a condensation reaction between the hydrazide and an appropriate pyrrole aldehyde derivative.
Attachment of the Benzylsulfanyl Group: The final step involves the attachment of the benzylsulfanyl group. This can be achieved by reacting the intermediate compound with benzyl mercaptan in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazide group to an amine or the pyrrole ring to a more saturated structure.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or saturated pyrrole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide exerts its effects depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide: can be compared with other hydrazide derivatives and pyrrole-containing compounds.
Uniqueness
Structural Features: The presence of both the benzylsulfanyl and pyrrole moieties in the same molecule is relatively unique, providing a combination of properties not commonly found in other compounds.
Reactivity: Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications.
Conclusion
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable candidate for further study and application in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C30H31N3OS |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H31N3OS/c1-21-10-15-29(22(2)16-21)33-23(3)17-28(24(33)4)18-31-32-30(34)27-13-11-26(12-14-27)20-35-19-25-8-6-5-7-9-25/h5-18H,19-20H2,1-4H3,(H,32,34)/b31-18+ |
InChI Key |
MWRFTSFLNHFYIL-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662038.png)


![1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11662049.png)
![(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)
![N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662056.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11662063.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)
![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)
![2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11662088.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)
![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11662118.png)
